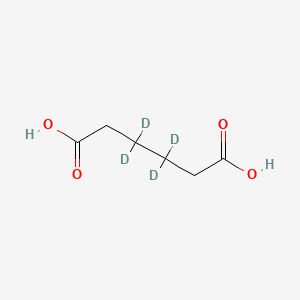

Adipic Acid-d4 (Major)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

El ácido adípico-d4 (Mayor) es una versión marcada con deuterio del ácido adípico, un ácido dicarboxílico lineal compuesto por seis átomos de carbono. El marcaje con deuterio implica reemplazar átomos de hidrógeno por deuterio, un isótopo estable del hidrógeno. Este compuesto se utiliza principalmente en la investigación científica para estudiar las vías metabólicas y los mecanismos de reacción debido a sus propiedades isotópicas únicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido adípico-d4 se puede sintetizar a través de varios métodos, incluida la oxidación del ciclohexanol y la ciclohexanona (aceite KA) utilizando reactivos marcados con deuterio. El proceso normalmente implica el uso de ácido nítrico como oxidante y cobre o metavanadato de amonio como catalizadores . Otro método implica la oxidación microbiana del 1,6-hexanodiol marcado con deuterio utilizando Gluconobacter oxydans .

Métodos de producción industrial: La producción industrial de ácido adípico, incluida su variante marcada con deuterio, a menudo se basa en la oxidación catalítica del ciclohexano o mezclas de ciclohexanol/ciclohexanona. El uso de materiales de partida marcados con deuterio garantiza la incorporación de deuterio en el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El ácido adípico-d4 se somete a varias reacciones químicas, que incluyen:

Reducción: Reducción de ácido adípico a hexanodiol utilizando agentes reductores como hidruro de aluminio y litio.

Sustitución: Reacciones de esterificación para formar ésteres como el adipato de di(2-etilhexilo).

Reactivos y condiciones comunes:

Oxidación: Ácido nítrico, catalizadores de cobre o metavanadato de amonio.

Reducción: Hidruro de aluminio y litio, borohidruro de sodio.

Sustitución: Alcoholes (p. ej., 2-etilhexanol), catalizadores ácidos.

Productos principales:

Oxidación: Ácido adípico.

Reducción: Hexanodiol.

Sustitución: Adipato de di(2-etilhexilo).

Aplicaciones Científicas De Investigación

El ácido adípico-d4 se utiliza ampliamente en la investigación científica debido a su marcaje isotópico, lo que permite estudios detallados de las vías metabólicas y los mecanismos de reacción. Sus aplicaciones incluyen:

Mecanismo De Acción

El mecanismo de acción del ácido adípico-d4 implica su incorporación a las vías metabólicas donde actúa como sustrato o intermedio. El marcaje con deuterio permite rastrear su transformación e interacciones dentro de estas vías. Los objetivos moleculares y las vías involucradas incluyen el ciclo del ácido tricarboxílico y el metabolismo de los ácidos grasos .

Compuestos similares:

Ácido adípico: La versión no marcada del ácido adípico-d4, ampliamente utilizada en la producción de nailon-6,6 y otros polímeros.

Ácido hexanodioico: Otro nombre para el ácido adípico, que comparte propiedades químicas y aplicaciones similares.

Adipato de di(2-etilhexilo): Un éster de ácido adípico utilizado como plastificante.

Unicidad: El ácido adípico-d4 es único debido a su marcaje con deuterio, que proporciona ventajas distintas en las aplicaciones de investigación. El marcaje isotópico permite un seguimiento y análisis precisos en estudios metabólicos y químicos, lo que lo convierte en una herramienta valiosa en la investigación científica .

Comparación Con Compuestos Similares

Adipic Acid: The non-labeled version of Adipic Acid-d4, widely used in the production of nylon-6,6 and other polymers.

Hexanedioic Acid: Another name for adipic acid, sharing similar chemical properties and applications.

Di(2-ethylhexyl) Adipate: An ester of adipic acid used as a plasticizer.

Uniqueness: Adipic Acid-d4 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The isotopic labeling allows for precise tracking and analysis in metabolic and chemical studies, making it a valuable tool in scientific research .

Propiedades

Fórmula molecular |

C6H10O4 |

|---|---|

Peso molecular |

150.17 g/mol |

Nombre IUPAC |

3,3,4,4-tetradeuteriohexanedioic acid |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/i1D2,2D2 |

Clave InChI |

WNLRTRBMVRJNCN-LNLMKGTHSA-N |

SMILES isomérico |

[2H]C([2H])(CC(=O)O)C([2H])([2H])CC(=O)O |

SMILES canónico |

C(CCC(=O)O)CC(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)

![N-(3-methylphenyl)-2-[(prop-2-yn-1-yl)amino]acetamide](/img/structure/B12314651.png)

![3-[[4-(1,2,5,6-Tetrahydro-1-methyl-3-pyridinyl)-1,2,5-thiadiazol-3-yl]thio]-1-propanol-1-methanesulfonate](/img/structure/B12314659.png)

![2-[(4,7-dimethoxy-1H-indol-2-yl)formamido]-2-phenylacetic acid](/img/structure/B12314674.png)